3-amino-N-cyclohexyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
Systematic Nomenclature and Structural Classification
The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 3-amino-N-cyclohexyl-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide . This name encapsulates its structural features:
| Component | Description |
|---|---|
| Thieno[2,3-b]quinoline core | A fused bicyclic system combining a thiophene ring (positions 2,3) and a quinoline scaffold. |
| 5-Oxo-5,6,7,8-tetrahydro | A partially saturated quinoline ring with a ketone group at position 5. |
| 3-Amino substitution | An amino group (-NH2) at position 3 of the thiophene moiety. |
| N-Cyclohexylcarboxamide | A cyclohexyl group attached via a carboxamide linkage at position 2. |
The molecular formula C18H21N3O2S (molecular weight: 343.4 g/mol) reflects its hybrid aromatic-aliphatic character. The thienoquinoline core places it within the broader class of heterocyclic compounds , specifically those merging sulfur-containing thiophene with nitrogen-containing quinoline systems.
Historical Context of Thienoquinoline Derivatives in Heterocyclic Chemistry
Thienoquinoline derivatives emerged as a focus of organic chemistry research in the late 20th century, driven by their structural similarity to biologically active quinoline alkaloids. The fusion of thiophene with quinoline introduced unique electronic properties, enabling applications in materials science and medicinal chemistry.
Key milestones in thienoquinoline research include:
- 1970s–1980s : Initial synthesis of simple thieno[2,3-b]quinoline scaffolds to explore their photophysical properties.
- 1990s–2000s : Functionalization of the core structure with substituents like amino groups and carboxamides to modulate bioactivity.
- Post-2010 : Computational studies rationalizing the pharmacological potential of derivatives through molecular docking and quantitative structure-activity relationship (QSAR) models.
The specific incorporation of a cyclohexylcarboxamide moiety in this compound represents a strategic modification to enhance lipid solubility and target affinity, aligning with trends in kinase inhibitor development.
Properties
IUPAC Name |
3-amino-N-cyclohexyl-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c19-15-12-9-11-13(7-4-8-14(11)22)21-18(12)24-16(15)17(23)20-10-5-2-1-3-6-10/h9-10H,1-8,19H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYIYZPHVIWUDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C3=CC4=C(CCCC4=O)N=C3S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-N-cyclohexyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is C18H21N3O2S. Its structure features a thienoquinoline core which is crucial for its biological activity.
This compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes:
- Histamine H3 Receptor Modulation : It acts as a ligand for the histamine H3 receptor, influencing neurotransmitter release and potentially offering therapeutic benefits for neurological disorders .
- Anticancer Activity : Preliminary studies have indicated that derivatives of thienoquinoline compounds can induce apoptosis in cancer cells. The mechanisms involve the modulation of apoptotic pathways and the regulation of gene expression related to cell survival .
Anticancer Effects
A study focusing on the effects of thienoquinoline derivatives on hepatoblastoma cells demonstrated that these compounds could inhibit cell proliferation and induce apoptosis. The mechanisms involved include the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic factors .
Neuroprotective Effects
Research has shown that related compounds can promote neural differentiation in PC12 cells. These findings suggest potential applications in neurodegenerative diseases by enhancing neuronal survival and function through non-receptor-mediated pathways .
Data Table: Summary of Biological Activities
Case Studies
- Hepatoblastoma Treatment : In vitro studies showed that thienoquinoline derivatives could significantly reduce the viability of hepatoblastoma cells by inducing apoptosis through mitochondrial pathways. This suggests their potential use as chemotherapeutic agents against pediatric liver cancers .
- Neuroprotective Applications : A recent study highlighted a derivative's ability to induce neurite outgrowth in PC12 cells without reliance on neurotrophic factors. This positions it as a candidate for further development in neurodegenerative disease therapies .
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity : Research indicates that derivatives of thienoquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the thienoquinoline structure can enhance activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Properties : Compounds related to 3-amino-N-cyclohexyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide have been investigated for their potential anticancer effects. In vitro studies demonstrated cytotoxicity against several cancer cell lines, suggesting that these compounds may induce apoptosis or inhibit cell proliferation through various signaling pathways .
Metaloproteinase Inhibition : This compound has been explored as a potential inhibitor of metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. Inhibitors targeting MMPs can help in the treatment of cancer and inflammatory diseases by preventing the breakdown of extracellular matrix components .
Biological Research Applications
Enzyme Inhibition Studies : The compound has been utilized in studies aimed at understanding enzyme mechanisms. For example, it has been shown to inhibit specific enzymes involved in metabolic processes, providing insights into drug design for metabolic disorders .
Pharmacokinetics and Toxicology : Investigations into the pharmacokinetic properties of this compound reveal its absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these characteristics is crucial for evaluating its potential therapeutic applications and safety profiles .
Material Science Applications
Synthesis of Novel Materials : The structural features of this compound make it a candidate for developing new materials. Its ability to form complexes with metals can be exploited in coordination chemistry for creating advanced materials with specific electronic or optical properties .
Data Table: Summary of Applications
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various thienoquinoline derivatives against clinical isolates. Results showed that certain modifications enhanced efficacy against resistant strains of bacteria.
- Cytotoxicity Assessment : In vitro assays were conducted on cancer cell lines treated with derivatives of this compound. The findings indicated significant reductions in cell viability at specific concentrations.
- MMP Inhibition Research : A series of experiments demonstrated that derivatives effectively inhibited MMP activity in vitro, suggesting potential therapeutic applications in oncology.
Chemical Reactions Analysis
Key Reactions and Mechanisms
The compound can undergo several chemical reactions due to its functional groups:
-
Oxidation Reactions: The thienoquinoline structure is susceptible to oxidation under various conditions. For instance, hypochlorite oxidation can lead to regioselective transformations that yield different products depending on solvent conditions and reaction parameters .
-
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
-
Cyclization Reactions: The compound can also engage in cyclization reactions that can modify its ring structure or introduce additional functional groups.
Reaction Conditions and Yields
The efficiency of these reactions often depends on specific conditions such as temperature, solvent choice, and the presence of catalysts. For example:
-
Reactions conducted in polar solvents tend to yield higher product purity and selectivity.
-
The use of transition metal catalysts can enhance reaction rates and improve yields.
Biological Activity Data
Research indicates that derivatives of 3-amino-N-cyclohexyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide exhibit significant biological activities:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | Active against cancer cell lines | |
| Enzyme Inhibition | Targets tyrosyl-DNA phosphodiesterase I |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological activity and physicochemical properties of thieno[2,3-b]quinoline derivatives are highly dependent on the substituents attached to the carboxamide group. Key analogues include:
Key Observations:
- Cyclohexyl Group (Target Compound) : The cyclohexyl substituent introduces significant lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to phenyl or chlorophenyl derivatives .
- Chlorophenyl Derivatives (Compounds 1 and 7) : The 3-chloro-2-methylphenyl group in Compound 1 enhances steric bulk, leading to superior cytotoxicity (IC50 = 1.2 µM in SK-OV-3 ovarian cells) compared to the 3-chlorophenyl derivative (GI50 = 0.8 µM in MCF-7 cells) .
- Phenyl Derivative (): Exhibits poor solubility, requiring cyclodextrin-based formulations for in vivo studies, highlighting the solubility challenges of non-polar substituents.
Anticancer Efficacy
- Compound 1 (3-chloro-2-methylphenyl) : Demonstrates broad-spectrum activity, with IC50 values of 1.2 µM (SK-OV-3 ovarian), 2.5 µM (MCF-7 breast), and 3.8 µM (PC-3 prostate) cells. It arrests the cell cycle at G2/M phase and induces apoptosis .
- Compound 7 (3-chlorophenyl) : Shows GI50 values of 0.8 µM in MCF-7 cells and inhibits PLC, disrupting intracellular signaling .
- Naphthyl Analogue () : Modulates GM3 and CD15s GSL expression in MDA-MB-231 triple-negative breast cancer stem cells, reducing their viability by 60% at 10 µM.
Solubility and Pharmacokinetics
- The phenyl derivative (3-amino-5-oxo-N-phenyl-...) has aqueous solubility <0.1 mg/mL, necessitating solubilization with hydroxypropyl-β-cyclodextrin (HP-β-CD) for preclinical studies .
- The 3,4-dimethoxyphenyl derivative () incorporates polar methoxy groups, improving solubility to 2.3 mg/mL, though this comes at the cost of reduced potency (IC50 = 5.6 µM in K562 leukemia cells).
Mechanistic Insights
- PLC Inhibition : Chlorophenyl derivatives (Compounds 1 and 7) directly inhibit PLC, blocking downstream pathways like PI3K/AKT and reducing cell proliferation .
- GSL Modulation: Thieno[2,3-b]quinolines alter GSL expression (e.g., GM3, CD15s) in cancer stem cells, disrupting membrane signaling and enhancing chemosensitivity .
- P-gp Inhibition : Some derivatives, like the phenyl analogue, inhibit P-glycoprotein (P-gp), reversing multidrug resistance in uterine sarcoma cells (Rh123 retention increased by 40% at 25 µM) .
Q & A
Q. What are the key steps for synthesizing 3-amino-N-cyclohexyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of thiophene derivatives with cyclohexylamine under reflux conditions. Optimization includes:
- Catalyst Selection : Piperidine (0.5 mL) in ethanol enhances reaction efficiency, as shown in analogous quinoline syntheses .
- Temperature Control : Refluxing at 80–90°C for 3–6 hours ensures complete cyclization .
- Purification : Recrystallization from ethanol/DMF mixtures improves purity (>95%) .
- Yield Monitoring : Thin-layer chromatography (TLC) or HPLC tracks intermediate formation and minimizes side products.
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR identify protons and carbons in the tetrahydrothienoquinoline core and cyclohexyl group (e.g., δ 1.2–2.0 ppm for cyclohexyl CH) .
- IR Spectroscopy : Peaks at ~1670 cm confirm the 5-oxo group, while ~3300 cm indicates NH stretching .
- X-ray Crystallography : Resolves conformational details of the fused thienoquinoline system (e.g., bond angles and torsional strain) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from:
- Polymorphism : Different crystalline forms (e.g., enantiotropic vs. monotropic) alter solubility and bioactivity. Use differential scanning calorimetry (DSC) and XRD to characterize polymorphs .
- Impurity Profiles : HPLC-MS identifies trace byproducts (e.g., unreacted intermediates or oxidation products) that may skew activity results .
- Assay Variability : Standardize cell-based assays (e.g., MTT for antiproliferative activity) using consistent cell lines and incubation times .
Q. What computational strategies predict structure-activity relationships (SAR) for modifying this compound’s pharmacological profile?
- Methodological Answer :
- Docking Studies : Model interactions with target proteins (e.g., kinases or apoptosis regulators) using software like AutoDock Vina. The cyclohexyl group’s hydrophobicity may enhance binding to hydrophobic pockets .
- QSAR Modeling : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity data to prioritize substituents at the 3-amino or 2-carboxamide positions .
Q. How can polymorphic forms of this compound be systematically identified and characterized?
- Methodological Answer :
- Screening : Recrystallize from solvents of varying polarity (e.g., ethanol, acetonitrile) to induce different polymorphs .
- Thermal Analysis : DSC detects phase transitions (e.g., melting points 185–282°C in analogous compounds) .
- Solubility Studies : Compare dissolution rates in simulated biological fluids to assess bioavailability implications .
Q. What strategies improve the compound’s stability during storage and handling?
- Methodological Answer :
- Storage Conditions : Store in airtight containers under inert gas (N) at –20°C to prevent oxidation or hydrolysis .
- Light Sensitivity : Use amber glassware to protect the thiophene moiety from UV degradation .
- Moisture Control : Silica gel desiccants maintain dryness, critical for carboxamide stability .
Methodological Design & Data Analysis
Q. How should researchers design impurity profiling protocols for this compound?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) separates impurities. MS detection identifies molecular weights of byproducts .
- Limit Tests : Follow ICH guidelines to quantify impurities at ≤0.15% using calibrated reference standards .
Q. What in vitro assays are suitable for evaluating its mechanism of action as an antiproliferative agent?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
